This compound is classified under thiazole derivatives and is recognized for its potential pharmaceutical applications. The molecular formula for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid is , with a molecular weight of approximately 263.269 g/mol . It is also associated with the CAS Registry Number 175203-34-6 .
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid typically involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing this compound.
The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid features several important components:
The structural representation can be described by its SMILES notation: Cc1nc(sc1C(O)=O)C1COc2ccccc2O1
, which provides insight into the arrangement of atoms within the molecule .
The chemical reactivity of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid can be attributed to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid is not entirely elucidated but is believed to involve:
Research into its pharmacodynamics and pharmacokinetics would provide further insights into its mechanism of action.
The physical and chemical properties of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid include:
These properties influence how the compound behaves in different environments and its potential effectiveness in applications.
The potential applications of 2-(2,3-dihydro-1,4-benzodioxin-2-y)-1,3-thiazole-4-carboxylic acid span several fields:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5